molecular formula C23H20FNO2 B14188385 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid CAS No. 918811-77-5

3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid

Katalognummer: B14188385
CAS-Nummer: 918811-77-5
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: CORYDQDJDIPONI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a dibenzylamino group and a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the Dibenzylamino Group: The dibenzylamino group is introduced through a nucleophilic substitution reaction where benzylamine reacts with a suitable halogenated precursor.

    Introduction of the Fluorine Atom: The fluorine atom is incorporated via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Knoevenagel condensation reaction between the intermediate compound and malonic acid in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dibenzylamino group and fluorine atom play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Dibenzylamino-2-fluoropropionic acid benzyl ester
  • 2-Cyano-3-(4-diphenylamino)phenylprop-2-enoic acid

Uniqueness

3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a dibenzylamino group and a fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

918811-77-5

Molekularformel

C23H20FNO2

Molekulargewicht

361.4 g/mol

IUPAC-Name

3-[3-(dibenzylamino)-4-fluorophenyl]prop-2-enoic acid

InChI

InChI=1S/C23H20FNO2/c24-21-13-11-18(12-14-23(26)27)15-22(21)25(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15H,16-17H2,(H,26,27)

InChI-Schlüssel

CORYDQDJDIPONI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=CC(=C3)C=CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.